Pfb-fdg

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

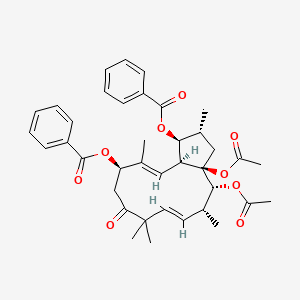

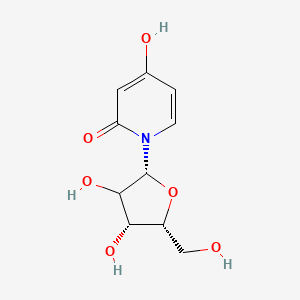

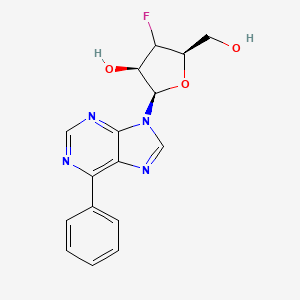

5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside, commonly known as PFB-FDGlu, is a lysosomal glucocerebrosidase substrate. It is a cell-permeable compound that is cleaved to produce fluorescein, a green-fluorescent dye. This compound is often used in conjunction with a flow cytometer to measure glucocerebrosidase activity in living cells on an individual cell basis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PFB-FDGlu involves the reaction of 5-(pentafluorobenzoylamino)fluorescein with β-D-glucopyranoside. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and sonication to enhance solubility .

Industrial Production Methods

Industrial production of PFB-FDGlu follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The production process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently .

Análisis De Reacciones Químicas

Types of Reactions

PFB-FDGlu undergoes hydrolysis when exposed to glucocerebrosidase, resulting in the release of the green-fluorescent dye, fluorescein . This reaction is specific to the enzyme and does not occur in its absence.

Common Reagents and Conditions

The hydrolysis reaction requires the presence of glucocerebrosidase and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include a neutral pH and a temperature that supports enzyme activity .

Major Products Formed

The primary product of the hydrolysis reaction is fluorescein, which exhibits green fluorescence with excitation and emission maxima at approximately 492 nm and 516 nm, respectively .

Aplicaciones Científicas De Investigación

PFB-FDGlu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Cellular Imaging: Used to measure glucocerebrosidase activity in living cells, aiding in the study of lysosomal storage disorders.

Flow Cytometry: Employed to analyze enzyme activity on a single-cell basis, providing insights into cellular functions and disease mechanisms.

Drug Development: Utilized in screening assays to identify potential therapeutic agents targeting glucocerebrosidase.

Mecanismo De Acción

PFB-FDGlu acts as a substrate for glucocerebrosidase. Upon entering the cell, it localizes to the lysosomes, where it is cleaved by the enzyme. This cleavage releases fluorescein, which can be detected using fluorescence-based techniques. The fluorescence intensity correlates with the enzyme’s activity, allowing for quantitative analysis .

Comparación Con Compuestos Similares

PFB-FDGlu is unique in its ability to specifically measure glucocerebrosidase activity in living cells. Similar compounds include:

5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside (PFB-FDG): Used to measure β-galactosidase activity.

Fluorescein di-β-D-galactopyranoside (FDG): Another substrate for β-galactosidase, but without the pentafluorobenzoylamino group.

PFB-FDGlu’s specificity for glucocerebrosidase and its cell-permeable nature make it a valuable tool in various research applications.

Propiedades

Fórmula molecular |

C39H32F5NO16 |

|---|---|

Peso molecular |

865.7 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |

InChI |

InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29+,30+,31+,32+,33-,34-,37-,38-/m1/s1 |

Clave InChI |

YYMJMZGTQFITLS-QBMVDMLASA-N |

SMILES isomérico |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |

SMILES canónico |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

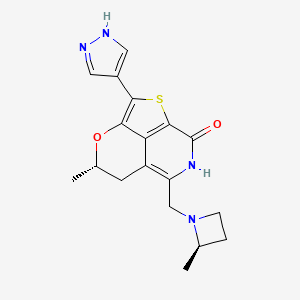

![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)

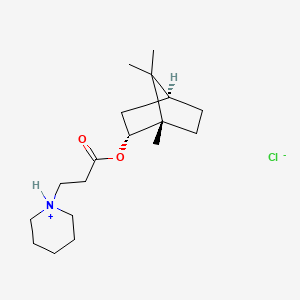

![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

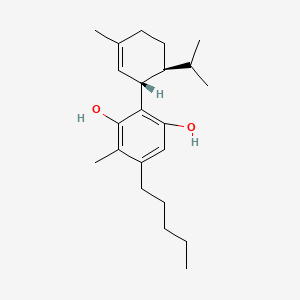

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)